tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate

Catalog No.
S14467732
CAS No.
86409-29-2
M.F
C10H15NO5
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate

CAS Number

86409-29-2

Product Name

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate

IUPAC Name

tert-butyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-7(12)5-4-6-8(13)15-9(14)11-6/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1

InChI Key

HUCGXHMGDPFJQK-LURJTMIESA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate is a chemical compound with the molecular formula C10H15NO5C_{10}H_{15}NO_5 and a molecular weight of 229.23 g/mol. It is characterized by the presence of a dioxooxazolidine ring, which contributes to its unique chemical properties. The compound is known for its chirality, with the "S" designation indicating the specific spatial arrangement of its atoms. This compound is often utilized in organic synthesis and medicinal chemistry due to its functional groups that allow for various

Typical of esters and oxazolidines:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding the corresponding alcohol and acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be facilitated by acidic or basic catalysts.
  • Nucleophilic Substitution: The carbonyl groups in the oxazolidine ring can participate in nucleophilic attack, leading to various derivatives depending on the nucleophile used.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.

Research indicates that compounds similar to tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate exhibit notable biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain oxazolidine derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

Further studies are necessary to fully elucidate its biological mechanisms and potential therapeutic uses.

The synthesis of tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate can be achieved through several methods:

  • From Amino Acids: Starting from an amino acid precursor, the synthesis involves cyclization to form the oxazolidine ring followed by esterification with tert-butyl propanoate.
  • Using Dioxo Compounds: Reacting a suitable dioxo compound with tert-butyl alcohol under acidic conditions can yield this compound.
  • Enzymatic Synthesis: Utilizing enzymes such as lipases for selective esterification can provide a more environmentally friendly approach to synthesizing this compound.

These methods highlight the versatility in producing this compound for research and industrial purposes .

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate has several applications, particularly in:

  • Pharmaceuticals: As a building block in drug synthesis due to its functional groups that facilitate further modifications.
  • Material Science: Utilized in creating polymers or as additives due to its unique structural features.
  • Biochemical Research: Employed in studies exploring enzyme interactions and metabolic pathways.

These applications underscore its importance in both academic research and industrial settings.

Interaction studies involving tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate focus on its behavior with various biological molecules:

  • Protein Binding: Investigations into how this compound binds to proteins can reveal insights into its mechanism of action.
  • Receptor Interaction: Studies assessing its affinity for specific receptors can help determine potential therapeutic targets.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can inform its safety profile and efficacy.

Such studies are critical for assessing the practical applications of this compound in drug development and therapeutic interventions .

Several compounds share structural features with tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate13822-45-2Contains a benzyl group; used in similar applications.
tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate129288-31-9Acetate derivative; offers different reactivity patterns.
Methyl (S)-3-(2,5-Dioxo-4-oxazolidinyl)propanoate1663-47-4Methyl ester; provides insight into ester reactivity.

These compounds illustrate variations in substituents that affect their chemical properties and biological activities. The uniqueness of tert-butyl (S)-2,5-dioxooxazolidine-4-propanoate lies in its specific combination of functional groups and stereochemistry, making it particularly valuable in synthetic chemistry and pharmacology .

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

229.09502258 g/mol

Monoisotopic Mass

229.09502258 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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